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Compound Name: p-Ethoxyfluoroacetanilide

Cat. No.: B15289587 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
p-Ethoxyfluoroacetanilide, also known as N-(4-ethoxyphenyl)-2-fluoroacetamide, is an

organic compound with potential applications in medicinal chemistry and drug development. A

thorough understanding of its molecular structure and physicochemical properties is

fundamental for its effective utilization in research and development. This technical guide

provides a comprehensive overview of the molecular structure and characterization of p-
Ethoxyfluoroacetanilide, including its key identifiers, and a detailed (though currently

theoretical) protocol for its synthesis and characterization.

Molecular Structure and Identifiers
The fundamental structure of p-Ethoxyfluoroacetanilide comprises a p-ethoxyphenyl group

attached to the nitrogen of a fluoroacetamide moiety. This seemingly simple structure gives rise

to specific physicochemical properties that are of interest in drug design.
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Identifier Value

IUPAC Name N-(4-ethoxyphenyl)-2-fluoroacetamide[1]

Molecular Formula C₁₀H₁₂FNO₂[1]

Canonical SMILES CCOC1=CC=C(C=C1)NC(=O)CF[1]

InChI
InChI=1S/C10H12FNO2/c1-2-14-9-5-3-8(4-6-

9)12-10(13)7-11/h3-6H,2,7H2,1H3,(H,12,13)[1]

InChIKey QKTVZEKNPVUIIT-UHFFFAOYSA-N[1]

CAS Number 64046-57-7[1]

Molecular Weight 197.21 g/mol [1]

XLogP3 1.9

Physicochemical Properties (Predicted)
While experimental data for p-Ethoxyfluoroacetanilide is not readily available in the public

domain, computational predictions provide valuable insights into its likely physicochemical

properties.

Property Predicted Value

Melting Point Not available

Boiling Point Not available

Solubility Not available

It is important to note that these are predicted values and experimental verification is crucial for

accurate characterization.

Synthesis Protocol
A potential synthetic route to p-Ethoxyfluoroacetanilide involves the acylation of p-

phenetidine with 2-fluoroacetyl chloride. The following is a detailed, theoretical experimental

protocol based on standard organic synthesis methodologies.
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Materials and Methods
Reagents: p-phenetidine, 2-fluoroacetyl chloride, triethylamine, dichloromethane (DCM), 1 M

hydrochloric acid, saturated sodium bicarbonate solution, brine, anhydrous magnesium

sulfate.

Apparatus: Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, separatory

funnel, rotary evaporator, Buchner funnel.

Experimental Workflow

Reaction Setup Work-up Purification

Dissolve p-phenetidine
and triethylamine in DCM Cool to 0°C Add 2-fluoroacetyl chloride

dropwise Stir at room temperature Wash with 1 M HClReaction complete Wash with saturated NaHCO₃ Wash with brine Dry over MgSO₄ Filter and concentrate Recrystallize from
ethanol/water

Crude product

Click to download full resolution via product page

Caption: Synthetic workflow for p-Ethoxyfluoroacetanilide.

Procedure
In a round-bottom flask, dissolve p-phenetidine (1 equivalent) and triethylamine (1.2

equivalents) in dichloromethane.

Cool the solution to 0°C in an ice bath.

Slowly add 2-fluoroacetyl chloride (1.1 equivalents) dropwise to the stirred solution.

After the addition is complete, remove the ice bath and allow the reaction to stir at room

temperature for 4-6 hours.

Monitor the reaction progress by thin-layer chromatography.

Upon completion, transfer the reaction mixture to a separatory funnel.
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Wash the organic layer sequentially with 1 M hydrochloric acid, saturated sodium

bicarbonate solution, and brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under

reduced pressure using a rotary evaporator.

The resulting crude product can be purified by recrystallization from a suitable solvent

system, such as ethanol/water, to yield p-Ethoxyfluoroacetanilide as a solid.

Characterization Methods
To confirm the identity and purity of the synthesized p-Ethoxyfluoroacetanilide, a combination

of spectroscopic and analytical techniques should be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethoxy

group (a triplet and a quartet), aromatic protons on the p-disubstituted benzene ring (two

doublets), the amide proton (a singlet or a broad singlet), and the methylene protons

adjacent to the fluorine atom (a doublet due to coupling with fluorine).

¹³C NMR: The carbon NMR spectrum will provide information on the number of unique

carbon environments. Key signals would include those for the ethoxy carbons, the aromatic

carbons, the amide carbonyl carbon, and the carbon bearing the fluorine atom (which will

appear as a doublet due to C-F coupling).

¹⁹F NMR: Fluorine NMR will show a signal corresponding to the single fluorine atom in the

molecule, likely a triplet due to coupling with the adjacent methylene protons.

Infrared (IR) Spectroscopy
The IR spectrum should display characteristic absorption bands for the N-H stretch of the

secondary amide, the C=O stretch of the amide carbonyl group, C-O-C stretches of the ether

linkage, and C-F stretch.

Mass Spectrometry (MS)
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Mass spectrometry will be used to determine the molecular weight of the compound. The

molecular ion peak (M+) should be observed at m/z corresponding to the molecular weight of

p-Ethoxyfluoroacetanilide (197.21 g/mol ). Fragmentation patterns can provide further

structural information.

Melting Point Analysis
The melting point of the purified solid product should be determined using a calibrated melting

point apparatus. A sharp melting range is indicative of a pure compound.

Logical Relationship of Characterization Data
The data obtained from the various characterization techniques are interconnected and should

be used in concert to unequivocally confirm the structure of p-Ethoxyfluoroacetanilide.

Spectroscopic Analysis Physical Characterization

Structural Confirmation

NMR (¹H, ¹³C, ¹⁹F)

Confirmed Structure of
p-Ethoxyfluoroacetanilide

Provides connectivity and
environment of atoms

IR

Identifies functional groups
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Determines molecular weight
and fragmentation

Melting Point

Indicates purity
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Caption: Logical flow for structural confirmation.

Conclusion
This technical guide has outlined the key molecular and (predicted) physicochemical

characteristics of p-Ethoxyfluoroacetanilide. While experimental data remains to be fully
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elucidated, the provided theoretical framework for its synthesis and characterization serves as

a valuable resource for researchers and scientists. The successful synthesis and thorough

characterization of this compound will be a critical step in exploring its potential applications in

drug discovery and development. Future work should focus on the experimental validation of

the properties and protocols detailed herein.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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